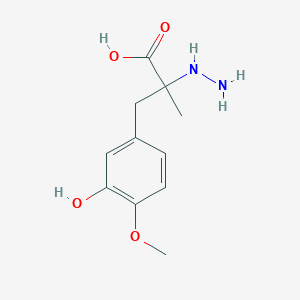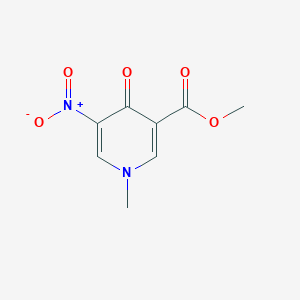
4-O-Methylcarbidopa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-Methylcarbidopa is a derivative of carbidopa, a well-known drug used in the treatment of Parkinson’s disease. Carbidopa inhibits the enzyme aromatic-L-amino-acid decarboxylase, which prevents the peripheral metabolism of levodopa, allowing more levodopa to reach the brain and be converted into dopamine . This compound is structurally similar to carbidopa but has a methoxy group at the 4-position of the aromatic ring.
準備方法
The synthesis of 4-O-Methylcarbidopa involves several steps, starting from commercially available precursors. One common method involves the methylation of carbidopa using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
4-O-Methylcarbidopa undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-O-Methylcarbidopa has several scientific research applications:
Biology: It is studied for its potential effects on enzyme inhibition and neurotransmitter regulation.
Industry: It is used in the development of pharmaceutical formulations and quality control processes.
作用機序
The mechanism of action of 4-O-Methylcarbidopa is similar to that of carbidopa. It inhibits the enzyme aromatic-L-amino-acid decarboxylase, preventing the peripheral conversion of levodopa to dopamine . This allows more levodopa to cross the blood-brain barrier and be converted into dopamine in the brain, alleviating symptoms of Parkinson’s disease. The methoxy group at the 4-position may influence its binding affinity and specificity for the enzyme.
類似化合物との比較
4-O-Methylcarbidopa is compared with other similar compounds such as:
Carbidopa: The parent compound, used widely in Parkinson’s disease treatment.
3-O-Methylcarbidopa: Another derivative with a methoxy group at the 3-position.
Levodopa: The precursor to dopamine, often used in combination with carbidopa.
This compound is unique due to its specific structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
IUPAC Name |
2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7/h3-5,13-14H,6,12H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEMNEYYTAHRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)






![9-((3AR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13651197.png)





